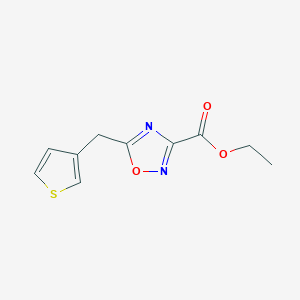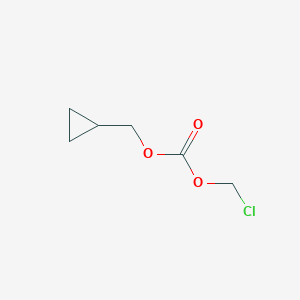
2-Isobutyl-6-methoxyisonicotinic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-6-methoxyisonicotinic acid hydrochloride is a chemical compound that belongs to the class of isonicotinic acid derivatives. This compound is characterized by the presence of an isobutyl group at the 2-position and a methoxy group at the 6-position of the isonicotinic acid structure. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-6-methoxyisonicotinic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Alkylation: Introduction of the isobutyl group.
Methoxylation: Introduction of the methoxy group.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-6-methoxyisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of any nitro groups to amines.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride for deprotonation followed by alkyl halides for substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-Isobutyl-6-hydroxy-isonicotinic acid, while substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Isobutyl-6-methoxyisonicotinic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-Isobutyl-6-methoxyisonicotinic acid hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: The parent compound with a carboxyl group at the 4-position.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
2-Isobutyl-6-methoxyisonicotinic acid hydrochloride is unique due to the presence of both the isobutyl and methoxy groups, which can significantly alter its chemical and biological properties compared to its parent compound and other isomers. These modifications can enhance its solubility, stability, and potential biological activities.
Properties
Molecular Formula |
C11H16ClNO3 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
2-methoxy-6-(2-methylpropyl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(2)4-9-5-8(11(13)14)6-10(12-9)15-3;/h5-7H,4H2,1-3H3,(H,13,14);1H |
InChI Key |
QYLDIQTWDIGJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=C1)C(=O)O)OC.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B8452925.png)




![benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate](/img/structure/B8452961.png)
